1,2-Diaminocyclohexyl platinum sulfate
Description
Properties
CAS No. |
61593-75-7 |
|---|---|
Molecular Formula |
C6H14N2O4PtS |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);sulfate |
InChI |
InChI=1S/C6H14N2.H2O4S.Pt/c7-5-3-1-2-4-6(5)8;1-5(2,3)4;/h5-6H,1-4,7-8H2;(H2,1,2,3,4);/q;;+2/p-2 |
InChI Key |
FHPKJGBPTSBFEW-UHFFFAOYSA-L |
SMILES |
C1CCC(C(C1)N)N.[O-]S(=O)(=O)[O-].[Pt+2] |
Canonical SMILES |
C1CCC(C(C1)N)N.[O-]S(=O)(=O)[O-].[Pt+2] |
Other CAS No. |
62011-40-9 |
Synonyms |
1,2-diaminocyclohexyl platinum sulfate 1,2-diaminocyclohexyl platinum sulfate, (SP-4-2-(1R-trans))-isomer 1,2-diaminocyclohexyl platinum sulfate, (SP-4-2-(1S-trans))-isomer 1,2-diaminocyclohexyl platinum sulfate, (SP-4-3-(cis))-isomer NSC 250427 sulfato-1,2-diaminocyclohexane platinum sulfato-trans-(-)-1,2-diaminocyclohexaneplatinum(II) |
Origin of Product |
United States |
Synthesis and Structural Chemistry of 1,2 Diaminocyclohexyl Platinum Sulfate
Synthetic Methodologies for 1,2-Diaminocyclohexyl Platinum(II) Complexes
The synthesis of 1,2-diaminocyclohexyl platinum(II) complexes, including the sulfate (B86663) variant, typically involves a multi-step process starting from a platinum salt. A common and industrially applicable method begins with potassium tetrachloroplatinate(II) (K₂PtCl₄). google.com
The initial step involves the reaction of potassium tetrachloroplatinate(II) with the 1,2-diaminocyclohexane (DACH) ligand to form an intermediate complex, such as dichloro-[(trans-l-1,2-cyclohexanediamine-N,N')]-platinum(II) ([Pt(DACH)Cl₂]). google.com Alternative starting materials can also be used, such as reacting K₂PtCl₄ with potassium iodide (KI) to form K₂PtI₄, which is then reacted with DACH to yield a diiodo-platinum(II) complex, [Pt(DACH)I₂]. google.com
To obtain the target sulfate complex, the dihalo-DACH-platinum(II) intermediate is reacted with silver sulfate (Ag₂SO₄). google.com This reaction results in the precipitation of silver chloride (AgCl) or silver iodide (AgI), leaving the desired [(trans-l-1,2-cyclohexanediamine-N,N')]-platinum(II)-diaquo sulfate in solution. google.com This sulfate complex is often not isolated but used directly in subsequent reactions to produce other platinum-based active pharmaceutical ingredients. google.comgoogle.com For instance, it can be reacted with barium oxalate (B1200264) to yield oxaliplatin (B1677828). google.com
| Precursor Compound | Reagent | Intermediate Product | Final Product |
| Potassium tetrachloroplatinate(II) (K₂PtCl₄) | 1,2-Diaminocyclohexane (DACH) | Dichloro(1,2-diaminocyclohexane)platinum(II) | 1,2-Diaminocyclohexyl platinum sulfate |
| Dichloro(1,2-diaminocyclohexane)platinum(II) | Silver Sulfate (Ag₂SO₄) | [(trans-l-1,2-cyclohexandiamine-N,N')]-platinum(II)-diaquo sulfate | This compound |
The 1,2-diaminocyclohexane (DACH) ligand is a crucial component in this class of platinum complexes, often referred to as the "carrier ligand". nih.gov Its structure significantly influences the properties of the final compound. DACH is a bidentate ligand, meaning it forms two coordinate bonds to the central platinum atom through its two amino groups, creating a stable five-membered chelate ring. nih.govresearchgate.net This chelation constrains the N-Pt-N bond angle. nih.gov The platinum atom in these complexes typically adopts a square-planar geometry. utexas.edu
The design of platinum complexes often involves modifying the ligands to fine-tune the compound's properties. In the case of DACH-platinum complexes, research has explored variations in both the DACH "ancillary ligand" and the "primary ligand" to which it is coordinated. nih.gov For example, studies have synthesized unconventional platinum(II) complexes of the type [Pt(PL)(AL)]2+, where AL is a chiral DACH isomer and PL is a different polyaromatic or pyridine-based ligand. nih.govmdpi.com The hydrophobicity of the DACH ligand itself may also allow it to interact with hydrophobic pockets in biological molecules that are inaccessible to simpler ligands like those in cisplatin (B142131). nih.gov
The 1,2-diaminocyclohexane ligand can exist as three different stereoisomers: the chiral enantiomeric pair (1R,2R)-DACH and (1S,2S)-DACH, which are trans isomers, and the achiral cis (meso) isomer. researchgate.netnih.gov The specific isomer used in the synthesis has a profound impact on the resulting platinum complex's chemical properties and biological activity. nih.gov
The third-generation platinum drug, oxaliplatin, specifically utilizes the (1R,2R)-diaminocyclohexane isomer. nih.gov Research comparing platinum(IV) complexes synthesized with different DACH isomers found that the (R,R)-DACH-Pt(IV) complexes generally demonstrated superior antitumor activity in certain leukemia cell models compared to the S,S and cis analogs. nih.gov In some cisplatin-resistant cell lines, however, the relative efficacy of the isomers can change, with the S,S isomer showing greater activity. nih.gov The choice of isomer is therefore a critical factor in the design of new platinum compounds. The chirality of the DACH ligand is retained upon synthesis, which can be confirmed using techniques like circular dichroism. nih.gov
| DACH Isomer | Chirality | Common Abbreviation | Significance |
| (1R,2R)-1,2-Diaminocyclohexane | Chiral | R,R-DACH | Used in Oxaliplatin; often shows high efficacy. nih.govnih.gov |
| (1S,2S)-1,2-Diaminocyclohexane | Chiral | S,S-DACH | Enantiomer of R,R-DACH; activity varies by cell line. nih.gov |
| cis-1,2-Diaminocyclohexane | Achiral (meso) | cis-DACH | Generally shows the least efficacy in many tumor models. nih.gov |
Structural Elucidation Techniques in Research
A combination of advanced analytical techniques is employed to confirm the synthesis and characterize the structure of 1,2-diaminocyclohexyl platinum complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique. 1H and 13C NMR are used to confirm the presence and structure of the organic DACH ligand and any other coordinated organic moieties. researchgate.net 195Pt NMR is also utilized to provide direct information about the platinum center's chemical environment. mdpi.com For asymmetrical complexes, NMR spectra may show a doubling of signals. nih.gov
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized complex and confirm its elemental composition by analyzing the isotopic pattern. nih.govnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the platinum(II) center, which is typically found to be nearly regular square planar. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized complexes. nih.govnih.gov
Circular Dichroism (CD): For complexes containing chiral DACH isomers (R,R or S,S), CD spectroscopy is used to confirm that the chirality is retained in the final product. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the complex and how their vibrational frequencies change upon coordination to the platinum center. researchgate.net
Theoretical Approaches to Structure Prediction and Stability
In addition to experimental techniques, computational chemistry provides powerful tools for understanding the structure and properties of platinum complexes. Density Functional Theory (DFT) is a widely used theoretical approach for these systems. medicopublication.comresearchgate.net
DFT calculations can be used to:
Optimize Molecular Geometry: Theoretical calculations can predict the most stable three-dimensional structure of the complex, which can then be compared with experimental data from X-ray crystallography. medicopublication.comresearchgate.net
Predict Electronic Properties: DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. medicopublication.comresearchgate.net
Analyze Non-covalent Interactions: Computational methods can be employed to study and visualize non-covalent interactions, such as Pt···Pt interactions, which can influence the self-assembly of these complexes in solution. rsc.org
Simulate Spectroscopic Data: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the complexes, helping to interpret experimental results. medicopublication.comresearchgate.net
These theoretical studies complement experimental findings, providing deeper insight into the relationship between the structure of 1,2-diaminocyclohexyl platinum complexes and their chemical behavior.
Preclinical Pharmacokinetics and Biodistribution of 1,2 Diaminocyclohexyl Platinum Sulfate
Absorption and Distribution in Preclinical Models
Following administration in preclinical models, platinum complexes containing the 1,2-diaminocyclohexane (DACH) ligand exhibit distinct absorption and distribution profiles. Studies involving intraperitoneal administration of oxaliplatin (B1677828) in rats have demonstrated that this route leads to significantly higher concentrations of the drug in the peritoneal fluid compared to intravenous administration. capes.gov.br This suggests that for localized tumors within the peritoneal cavity, intraperitoneal delivery could be a more effective strategy. capes.gov.br
The tissue distribution of DACH-platinum complexes is widespread, though not uniform. In mice, following intravenous administration of a DACH-platinum prodrug, oxaliTEX, higher platinum concentrations were observed in the liver and heart compared to other tissues like the testes, kidneys, ovaries, lungs, and spleen. aacrjournals.org Notably, platinum levels in the brain were undetectable, indicating poor penetration of the blood-brain barrier. aacrjournals.org In a study with tumor-bearing mice, oxaliTEX demonstrated a significantly higher accumulation of platinum in the tumor tissue compared to oxaliplatin. aacrjournals.org
The table below summarizes the tissue distribution of platinum following the administration of oxaliplatin and a related DACH-platinum prodrug in mice.
| Tissue | Relative Platinum Concentration (Oxaliplatin) | Relative Platinum Concentration (OxaliTEX) |
| Liver | ~0.4 ng/mg | ~1.4 ng/mg |
| Heart | ~0.15 ng/mg | ~0.5 ng/mg |
| Tumor | 0.21 ng/mg | 1.1 ng/mg |
Data derived from a study in athymic nude mice 24 hours after intravenous administration. aacrjournals.org
Platinum Species Biotransformation and Ligand Exchange Pathways in Biological Systems
Once in the biological system, 1,2-diaminocyclohexyl platinum complexes undergo extensive biotransformation. This process is largely non-enzymatic and does not appear to involve cytochrome P450-mediated metabolism. drugbank.com The parent compound is rapidly converted into various platinum-containing derivatives through ligand exchange reactions. drugbank.com
Studies on DACH-platinum complexes have revealed that the displacement of the leaving group ligands by biological nucleophiles such as bicarbonate and phosphate (B84403) ions is a crucial activation pathway. nih.gov In vitro experiments have shown that the intracellular half-life of compounds like dichloro(1,2-diaminocyclohexane)platinum(II) is much shorter than what was predicted from earlier in vitro studies, suggesting rapid intracellular activation. nih.gov
The biotransformation of oxaliplatin results in the formation of several cytotoxic species, including monochloro DACH platinum and dichloro DACH platinum, as well as diaquo DACH platinum derivatives. drugbank.com Additionally, a number of non-cytotoxic conjugated species are formed. drugbank.com Research on the intracellular biotransformation of DACH-platinum compounds in L1210 cell lines has identified the formation of complexes with glutathione (B108866) and various amino acids. nih.gov
Elimination Kinetics and Routes in Animal Models
The elimination of 1,2-diaminocyclohexyl platinum complexes from the body occurs primarily through renal excretion. drugbank.com In studies with 3H-labeled dichloro(1,2-diaminocyclohexanedichloroplatinum(II)) and its malonate derivative in mice, approximately 43% of the administered radioactivity was excreted in the urine within 24 hours, while only 5 to 8% was eliminated in the feces. sigmaaldrich.com
Pharmacokinetic studies in rats administered oxaliplatin have characterized its elimination kinetics. Following intravenous administration, the plasma concentration of platinum decays in a biphasic manner. aacrjournals.org A study in rats with normal and impaired renal function showed that while the total plasma clearance of intact oxaliplatin was slightly reduced in a dysfunction-dependent manner, the urinary excretion rate of the intact drug was very low, at less than 0.1%. nih.gov This suggests that the majority of the drug is biotransformed before excretion.
The elimination half-life of platinum from plasma can be prolonged. For the prodrug oxaliTEX in mice, the terminal elimination half-life (β-phase) for total platinum in plasma was 27 hours, while for the free, unbound platinum in the protein-free supernatant, it was 11 hours. aacrjournals.org For 3H-dichloro(1,2-diaminocyclohexane)platinum(II), the elimination half-life, estimated from urinary excretion data in mice, was approximately 22.7 hours. sigmaaldrich.com
The table below presents key elimination pharmacokinetic parameters for oxaliplatin and a related compound in rats.
| Parameter | Value (Oxaliplatin in Rats) |
| Primary Route of Elimination | Renal Excretion drugbank.com |
| Urinary Excretion of Intact Drug | <0.1% nih.gov |
| Plasma Elimination Half-life (β-phase) | ~11-27 hours (for a prodrug) aacrjournals.org |
Intracellular Accumulation and Efflux Mechanisms
The cellular uptake of 1,2-diaminocyclohexyl platinum complexes is a critical determinant of their cytotoxic activity. nih.gov While passive diffusion plays a role, the intracellular accumulation is significantly mediated by active transport mechanisms. nih.govresearchgate.net Organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, have been identified as key influx transporters for oxaliplatin. nih.govpnas.org
Conversely, the efflux of these platinum compounds from the cell is a major mechanism of drug resistance. nih.gov ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated protein 2 (MRP2), are involved in the efflux of platinum-glutathione conjugates. nih.gov ATP7A and ATP7B, copper-transporting P-type ATPases, also contribute to the efflux of platinum agents. nih.govresearchgate.net
Studies have shown that the lipophilicity of oxaliplatin analogues can influence their early cellular accumulation. nih.gov However, a direct relationship between reactivity and cellular accumulation has also been observed for several analogues. nih.gov In human colorectal cancer cells, a liposomal formulation of oxaliplatin, Lipoxal™, was found to have a higher accumulation in the cytoplasm compared to free oxaliplatin. nih.gov Interestingly, despite the increased cellular uptake, this did not translate to a proportional increase in the amount of platinum bound to DNA, with a significant portion of the drug being trapped in the cytoplasm. nih.gov
Molecular and Cellular Mechanisms of Action of 1,2 Diaminocyclohexyl Platinum Sulfate
DNA Adduct Formation and Conformational Changes
The principal pharmacological target of 1,2-diaminocyclohexyl platinum sulfate (B86663) is nuclear DNA. wku.edu The formation of platinum-DNA adducts induces significant conformational changes in the DNA structure, which are pivotal to its cytotoxic activity.
Intra- and Interstrand DNA Cross-links
Upon entering the cell, the sulfate ligand of 1,2-diaminocyclohexyl platinum sulfate is hydrolyzed, allowing the platinum atom to form covalent bonds with the nitrogen atoms of purine bases in the DNA, particularly the N7 position of guanine (B1146940). libretexts.org This interaction leads to the formation of various DNA adducts. The predominant types are 1,2-intrastrand cross-links, where the platinum atom binds to two adjacent guanine bases (d(GpG)) or a guanine and an adjacent adenine base (d(ApG)) on the same DNA strand. nih.govresearchgate.net To a lesser extent, interstrand cross-links between two guanine bases on opposite strands ((dG)2) are also formed. nih.gov These cross-links create a significant distortion in the DNA double helix, bending and unwinding it, which subsequently interferes with DNA metabolism. libretexts.orgresearchgate.net
Table 1: Types of DNA Adducts Formed by this compound
| Adduct Type | Description | Frequency |
|---|---|---|
| 1,2-Intrastrand d(GpG) | Cross-link between two adjacent guanine bases on the same DNA strand. | High researchgate.net |
| 1,2-Intrastrand d(ApG) | Cross-link between an adenine and an adjacent guanine base on the same DNA strand. | Moderate researchgate.net |
| Interstrand (dG)2 | Cross-link between two guanine bases on opposite DNA strands. | Low nih.gov |
Influence of Ligand Stereochemistry on DNA Binding and Adduct Profile
The 1,2-diaminocyclohexane (DACH) ligand exists as three stereoisomers: (1R,2R)-DACH, (1S,2S)-DACH, and the meso (1R,2S)-DACH. The stereochemistry of the DACH ligand significantly influences the therapeutic activity and the nature of the DNA adducts formed. nih.gov Theoretical studies suggest that the RR and SS isomers form more stable adducts with DNA compared to the SR/RS isomer. nih.gov This difference in stability is attributed to variations in the strain energy within the DACH rings when bound to DNA. nih.gov While the spectrum of adducts produced is generally similar for each isomer, the R,S-isomer has been shown to form additional isomeric adducts at d(GpG) and d(ApG) sequences. nih.gov The kinetics of total DNA platination and the formation of bifunctional adducts at d(GpG) and (dG)2 sites are rapid and similar for all isomers, typically completing within 15 minutes. nih.gov However, the rearrangement to form bifunctional adducts at d(ApG) sequences can take several hours. nih.gov
Impact on DNA Replication and Transcription Processes
The formation of bulky platinum-DNA adducts presents a physical barrier that obstructs the passage of DNA and RNA polymerases. wku.edunih.gov This obstruction leads to a stall in both DNA replication and transcription, which are critical for cell survival and proliferation. wku.edunih.gov The inhibition of these fundamental processes is a key factor in the cytotoxic mechanism of this compound. The cell's inability to replicate its DNA or transcribe essential genes ultimately triggers pathways leading to cell death.
Interactions with Other Cellular Macromolecules (e.g., Proteins, Glutathione)
While DNA is the primary target, this compound can also interact with other cellular macromolecules, including proteins and sulfur-containing molecules like glutathione (B108866). nih.govnih.gov The hydrophobic nature of the DACH ligand may enable it to react with amino acid side chains located in hydrophobic pockets of proteins, which might be less accessible to other platinum compounds. nih.gov
Glutathione, a tripeptide with a reactive sulfhydryl group, plays a significant role in the cellular metabolism and detoxification of platinum compounds. nih.govnih.gov It can react with the platinum complex, leading to the formation of a platinum-glutathione conjugate. nih.govresearchgate.net This interaction can be a mechanism of drug inactivation and has been implicated in cellular resistance to platinum-based therapies. nih.gov
Induction of Programmed Cell Death Pathways (Apoptosis, Immunogenic Cell Death)
The cellular damage induced by this compound, particularly the extensive DNA damage, activates signaling pathways that lead to programmed cell death, primarily apoptosis. researchgate.netresearchgate.net The cell recognizes the irreparable DNA damage and initiates a cascade of events involving proteins such as p53, which can arrest the cell cycle and, if the damage is too severe, trigger apoptosis. mdpi.com This process is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
In addition to apoptosis, there is growing evidence that certain platinum compounds, particularly those containing a DACH ligand like oxaliplatin (B1677828), can induce a form of cell death known as immunogenic cell death (ICD). nih.govimrpress.comresearchgate.net ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can stimulate an anti-tumor immune response. researchgate.netmdpi.com The cyclohexane (B81311) ring of the DACH ligand is thought to be a determining factor in the induction of ICD. nih.gov
Resistance Mechanisms and Overcoming Strategies for 1,2 Diaminocyclohexyl Platinum Sulfate
Mechanisms of Acquired and Intrinsic Resistance
Resistance to 1,2-Diaminocyclohexyl platinum sulfate (B86663) can arise from a variety of cellular adaptations that either prevent the drug from reaching its target, repair the damage it causes, or neutralize the compound itself.
Enhanced DNA Repair Pathways
The primary mechanism of action for platinum drugs is the formation of DNA adducts that block replication and transcription, ultimately leading to apoptosis. Consequently, an enhanced capacity to repair this DNA damage is a major contributor to resistance. The asymmetrical stable ligands of satraplatin (B1681480) result in a different DNA-adduct profile compared to cisplatin (B142131), which are less readily recognized by certain DNA repair mechanisms. nih.govnih.gov
Specifically, the mismatch repair (MMR) system, which recognizes and repairs base mismatches and small insertions or deletions, has been shown to play a role in cisplatin resistance. nih.gov Deficiencies in the MMR system can paradoxically lead to low-level resistance to cisplatin because the cell fails to recognize the DNA damage and trigger apoptosis. rsc.org However, satraplatin appears to circumvent this, as its efficacy is not significantly different between MMR-proficient and MMR-deficient cell lines. rsc.org This suggests that the DNA adducts formed by satraplatin are not major substrates for the MMR system, allowing it to bypass this particular resistance mechanism. nih.govnih.gov
Other DNA repair pathways, such as nucleotide excision repair (NER), are also critical in removing platinum-DNA adducts. Overexpression of proteins involved in NER can lead to increased repair of damaged DNA and subsequent resistance.
Table 2: DNA Repair Pathways and Resistance to Platinum Analogs
| DNA Repair Pathway | Function | Role in Resistance | Relevance to 1,2-Diaminocyclohexyl Platinum Sulfate |
|---|---|---|---|
| Mismatch Repair (MMR) | Corrects base mismatches and small insertions/deletions. | Loss of MMR function can lead to cisplatin resistance by preventing the cell from recognizing DNA damage and initiating apoptosis. nih.govrsc.org | Satraplatin appears to be effective in MMR-deficient cells, indicating its DNA adducts are not majorly recognized by this pathway, thus overcoming this form of resistance. nih.govnih.govrsc.org |
| Nucleotide Excision Repair (NER) | Removes bulky DNA lesions, including platinum adducts. | Enhanced NER activity is a significant mechanism of resistance to platinum drugs. | While a general mechanism for platinum drugs, the specific interaction of satraplatin with the NER pathway in resistant cells requires further detailed investigation. |
Drug Inactivation by Intracellular Thiols
Intracellular thiol-containing molecules, most notably glutathione (B108866) (GSH), play a critical role in detoxifying cells from xenobiotics, including platinum-based drugs. Elevated levels of GSH can lead to the inactivation of platinum compounds through direct binding, forming a platinum-GSH conjugate that is then often effluxed from the cell by transporters like MRP2. nih.govnih.gov
Satraplatin, being a platinum(IV) compound, is more chemically inert than its platinum(II) counterparts like cisplatin. nih.gov This inherent stability is thought to reduce its susceptibility to inactivation by intracellular thiols before it can reach its DNA target. nih.gov However, studies have indicated that conjugation with GSH can still be a major detoxification pathway for satraplatin. nih.gov In a study using nanoparticle encapsulation, satraplatin-loaded nanoparticles were able to overcome drug resistance by evading GSH-mediated detoxification, highlighting the importance of this resistance mechanism. nih.gov
Table 3: Intracellular Thiols and Platinum Drug Inactivation
| Thiol-Containing Molecule | Function | Role in Resistance | Relevance to this compound |
|---|
| Glutathione (GSH) | A major intracellular antioxidant and detoxifying agent. | Elevated levels can conjugate with and inactivate platinum drugs, leading to resistance. nih.govnih.gov | While satraplatin's Pt(IV) nature offers some protection, GSH conjugation is still a recognized detoxification pathway. nih.govnih.gov Strategies to bypass this, such as nanoparticle delivery, have shown promise. nih.gov |
Strategies to Circumvent Resistance in Preclinical Models
To address the challenge of resistance, researchers are exploring various strategies in preclinical settings, including combining this compound with other therapeutic agents and developing novel analogues of the compound.
Combination Preclinical Strategies with Other Agents
Combining this compound with other anticancer agents that have different mechanisms of action is a promising approach to overcome resistance and enhance efficacy. Preclinical studies have demonstrated synergistic or additive effects with several agents.
For instance, a preclinical study showed that the combination of satraplatin with radiation therapy resulted in greater inhibition of tumor growth in a human lung cancer xenograft model than either treatment alone. nih.gov Another area of investigation is the combination of satraplatin with other cytotoxic drugs. A phase 1/1b clinical trial investigated the combination of satraplatin with docetaxel (B913) in patients with advanced solid tumors, including metastatic castrate-resistant prostate cancer, establishing a tolerable dose for the combination. nih.govnih.govnih.gov
More recently, the combination of platinum agents with inhibitors of the DNA damage response, such as PARP inhibitors, has gained significant attention. While specific preclinical data for satraplatin in combination with PARP inhibitors in resistant models is emerging, the rationale is strong, particularly in tumors with deficiencies in other DNA repair pathways.
Table 4: Preclinical Combination Strategies with this compound
| Combination Agent | Rationale for Combination | Preclinical Findings |
|---|---|---|
| Radiation Therapy | Radiation induces DNA damage, potentially sensitizing cells to the effects of a DNA-damaging agent like satraplatin. | Greater tumor growth inhibition was observed with the combination compared to either agent alone in a human lung cancer xenograft model. nih.gov |
| Docetaxel | A taxane (B156437) that disrupts microtubule function, leading to cell cycle arrest and apoptosis through a different mechanism than platinum drugs. | In vitro studies showed synergistic effects, providing a rationale for clinical trials. nih.govnih.gov |
Development of Modified 1,2-Diaminocyclohexyl Platinum Analogues
The development of new platinum compounds based on the 1,2-diaminocyclohexane (DACH) scaffold is an ongoing strategy to overcome the limitations of existing drugs, including resistance. Satraplatin itself is a fourth-generation analogue designed for oral administration and to have activity against cisplatin-resistant tumors. nih.gov
One key "analogue" of satraplatin is its primary active metabolite, JM-118. Preclinical studies have shown that JM-118 can be significantly more potent than the parent compound, satraplatin, in certain cancer cell lines. nih.gov
Furthermore, innovative drug delivery systems can be considered a form of modification. The use of nanoparticles to deliver satraplatin represents a promising strategy to overcome resistance. nih.gov As previously mentioned, nanoparticle encapsulation was shown to enhance drug uptake and evade glutathione-mediated detoxification in cisplatin-resistant ovarian cancer cells. nih.gov
Researchers are also synthesizing novel Pt(IV) complexes with different axial ligands attached to the DACH-platinum core. The aim is to improve properties such as lipophilicity, reduction potential, and the ability to inhibit specific enzymes involved in resistance, such as glutathione-S-transferase. For example, novel platinum(II) complexes incorporating diaminocyclohexane and pyridine (B92270) derivatives have been synthesized and shown to have significant cytotoxicity and different DNA binding properties compared to cisplatin.
Table 5: Modified 1,2-Diaminocyclohexyl Platinum Analogues and Formulations
| Analogue/Modification | Description | Key Preclinical Findings in Resistant Models |
|---|---|---|
| JM-118 | The primary active metabolite of satraplatin. | Demonstrated to be up to 16-fold more potent than satraplatin in certain prostate cancer cell lines. nih.gov |
| Nanoparticle-Encapsulated Satraplatin | Satraplatin formulated within nanoparticles to alter its pharmacokinetic and pharmacodynamic properties. | Overcame cisplatin resistance in ovarian cancer cells by maximizing drug internalization and minimizing GSH-mediated detoxification. nih.gov |
| Novel DACH-Platinum Complexes | Synthesis of new platinum compounds with variations in the ligands attached to the DACH-platinum core. | Novel Pt(II) complexes with diaminocyclohexane and pyridine derivatives have shown promising cytotoxicity. nih.gov Pt(IV) compounds with tethered glutathione-S-transferase inhibitors have been rationally designed to combat resistance. |
Structure Activity Relationship Sar and Analogue Development
Influence of the 1,2-Diaminocyclohexane Carrier Ligand Chirality on Activity
The stereochemistry of the 1,2-diaminocyclohexane (DACH) carrier ligand is a critical determinant of the biological activity of the resulting platinum complexes. The DACH ligand can exist as three stereoisomers: the chiral trans-(1R,2R) and trans-(1S,2S) enantiomers, and the achiral cis-(1R,2S) meso form.
Initial investigations revealed that platinum complexes containing the trans-1R,2R-DACH isomer, such as oxaliplatin (B1677828), were generally more active than those with the trans-1S,2S-DACH or the cis-1R,2S-DACH isomers. rsc.org This stereoselectivity is believed to arise from the diastereoselective interactions of the chiral platinum complexes with the chiral structure of their biological target, DNA. ulb.ac.be The different spatial configurations of the DACH isomers influence the formation and structure of platinum-DNA adducts. ulb.ac.beresearchgate.net
Studies have shown that the order of activity for many DACH-platinum analogues is typically (1R,2R) ≥ (1S,2S) > (1R,2S). ulb.ac.beresearchgate.net For instance, in a series of platinum(II) complexes with the unsaturated analogue trans-1,2-diamino-4-cyclohexene (DACHEX), the compound with the 1R,2R-DACHEX ligand was slightly more active than the one with the 1S,2S-DACHEX enantiomer. rsc.org However, this trend can be reversed in platinum(IV) complexes, where the S,S enantiomer has sometimes been found to be more effective. rsc.org The activity can also be tumor-model dependent. For example, against L1210 leukemia in mice, a Pt(IV) complex with the SS-DACH ligand was more active, while the RR-DACH enantiomer was more effective against B16 melanoma. nih.gov
The reduced activity of the cis-(1R,2S) isomer is often attributed to steric hindrance. The axially oriented cyclohexane (B81311) ring in the DNA adducts formed by the cis-isomer can lead to significant steric crowding, resulting in slower binding to DNA and different recognition and processing of the resulting adducts. ulb.ac.beresearchgate.net This steric hindrance can induce more extensive conformational changes in DNA compared to the adducts of the trans-isomers. researchgate.net
| Isomer | General Activity Trend | Rationale for Differential Activity |
| trans-(1R,2R)-DACH | Often the most active isomer, particularly in Pt(II) complexes. rsc.orgresearchgate.net | Forms more effective DNA adducts with less steric hindrance, leading to a different spectrum of activity compared to other platinum drugs. rsc.org |
| trans-(1S,2S)-DACH | Generally active, sometimes approaching the activity of the (1R,2R) isomer. ulb.ac.beresearchgate.net In some Pt(IV) complexes, it has shown higher activity than the (1R,2R) isomer. rsc.org | The stereochemistry allows for efficient DNA binding, though the resulting adducts may be processed differently than those of the (1R,2R) isomer. |
| cis-(1R,2S)-DACH | Typically the least active isomer. researchgate.net | Significant steric hindrance from the axially oriented cyclohexane ring in the DNA adduct, leading to slower DNA binding and altered adduct conformation. ulb.ac.beresearchgate.net |
Role of Leaving Groups in Modulating Biological Activity
The leaving group in a 1,2-diaminocyclohexyl platinum complex is another key factor that modulates its biological activity. The nature of the leaving group influences the complex's reactivity, particularly the rate at which it is displaced to allow the platinum to bind to its biological targets, such as DNA. researchgate.netnih.gov The lability of the leaving group affects the kinetics of ligand exchange, which is a crucial aspect of the drug's mechanism of action. researchgate.net
For platinum(II) complexes, the leaving groups are displaced through hydrolysis and subsequent binding to nucleophilic sites on DNA. bas.bg The rate of this process is critical; if the leaving group is too labile, the complex may react indiscriminately with various biomolecules before reaching its intended target, leading to toxicity. If it is too inert, the complex may be excreted before it can exert its therapeutic effect.
A variety of leaving groups have been investigated in DACH-platinum complexes, including monodentate ligands like chloride and bidentate chelating ligands such as malonate, oxalate (B1200264), and 1,1-cyclobutanedicarboxylate (CBDCA). nih.govutexas.edu For example, biotransformation studies with 1,2-diaminocyclohexanedichloroplatinum(II) [Pt(dach)Cl₂] and 1,2-diaminocyclohexanemalonatoplatinum(II) [Pt(dach)(mal)] have shown that the displacement of these leaving groups by bicarbonate and phosphate (B84403) ions is a likely activation pathway in vivo. nih.gov The intracellular half-life for the displacement of the chloro ligands in Pt(dach)Cl₂ was found to be more rapid (12-15 minutes) than for the malonato ligand in Pt(mal)(trans-DACH) (21-28 minutes). nih.gov
Studies comparing the substitution kinetics of oxaliplatin derivatives with different chelating leaving groups (O-O, N-O, and S-N donors) demonstrated that the nature of the chelate plays a significant role in the kinetic and mechanistic behavior of the complex. researchgate.net The rate of substitution by various nucleophiles was found to differ substantially between complexes with cyclobutane-1,1-dicarboxylate (B1232482) (CBDCA), glycine, and L-methionine as leaving groups, suggesting that these modifications can fine-tune the reactivity of the drug. researchgate.net
In platinum(IV) complexes, the axial ligands also function as leaving groups upon reduction of the Pt(IV) center to Pt(II). The choice of these axial ligands can modulate the electrochemical properties of the complex, such as its reduction potential, and can be used to introduce additional functionalities. nih.gov
Design and Preclinical Evaluation of Novel 1,2-Diaminocyclohexyl Platinum(II) and Platinum(IV) Analogues
The quest for more effective and less toxic platinum-based therapies has led to the design and preclinical evaluation of numerous novel platinum(II) and platinum(IV) analogues incorporating the 1,2-diaminocyclohexane ligand. These efforts aim to overcome the limitations of existing drugs, such as cisplatin (B142131) resistance. elsevierpure.com
Platinum(II) Analogues: Research into novel Pt(II) analogues has explored the use of different leaving groups and modifications to the DACH ligand itself. For instance, complexes with pyridine-imidazole ligands have been synthesized and shown to exhibit promising cytotoxicity and different DNA binding interactions compared to cisplatin. nih.gov Another strategy involves creating unconventional platinum complexes, such as those of the type [Pt(PL)(AL)]2+, where PL is a polyaromatic ligand and AL is a chiral DACH ligand. nih.govnih.gov An example is the complex [(5,6-dimethyl-1,10-phenanthroline)(1S,2S-diaminocyclohexane)platinum(II)]2+, which has demonstrated impressive activity against various human tumor cell lines. nih.govacs.org
Platinum(IV) Analogues: Platinum(IV) complexes are often designed as prodrugs that are more kinetically inert than their Pt(II) counterparts. acs.org They are activated in vivo by reduction to the active Pt(II) form. This approach offers several advantages, including reduced side effects and the ability to attach two additional axial ligands. These axial ligands can be tailored to improve the pharmacological properties of the complex, such as lipophilicity and reduction kinetics, or to introduce a second therapeutic action. nih.govacs.org
For example, Pt(IV) derivatives of a [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)]2+ complex have been synthesized with the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) as an axial ligand. nih.govacs.org These multi-action agents have shown enhanced antiproliferative activity and selectivity for cancer cells. nih.govacs.org Similarly, Pt(IV) complexes with axial hydroxo or acetato ligands have been evaluated, and their antitumor activity was found to be profoundly affected by both the axial and equatorial ligands, with the effectiveness also being dependent on the tumor model used. elsevierpure.com
The preclinical evaluation of these novel analogues often involves assessing their cytotoxicity against a panel of cancer cell lines, including those resistant to existing platinum drugs, and studying their mechanisms of action, such as DNA binding and cellular uptake. rsc.orgnih.govacs.org
| Analogue Type | Design Strategy | Preclinical Findings |
| Platinum(II) | - Use of novel polyaromatic or pyridine-based ligands. nih.govnih.gov - Variation of the leaving group. nih.gov | - Promising cytotoxicity, sometimes exceeding that of cisplatin. nih.gov - Different DNA binding mechanisms. nih.gov - Activity in cisplatin-resistant cell lines. nih.gov |
| Platinum(IV) | - Designed as prodrugs, reduced to active Pt(II) in vivo. acs.org - Addition of axial ligands to modulate properties or add functionality (e.g., diclofenac). nih.govacs.org | - Increased stability and reduced off-target reactions. acs.org - Enhanced antiproliferative activity and selectivity. nih.gov - Activity is highly dependent on the nature of both axial and equatorial ligands. elsevierpure.com |
Development of Multinuclear and Intercalating Platinum Complexes
To develop platinum agents with novel mechanisms of action that can circumvent resistance to traditional drugs, researchers have explored the development of multinuclear and intercalating platinum complexes based on the 1,2-diaminocyclohexane scaffold.
Multinuclear Platinum Complexes: Polynuclear platinum complexes, particularly dinuclear complexes, represent a significant area of research. nih.gov These compounds can form a wider range of DNA adducts, including long-range interstrand and intrastrand cross-links, which are not possible with mononuclear complexes like cisplatin. These different types of DNA adducts are often more difficult for cellular repair mechanisms to remove, which may help to overcome resistance.
Dinuclear platinum(II) complexes with azine-bridging ligands have been shown to induce apoptosis and form DNA adducts that are distinct from those of cisplatin, allowing them to circumvent cross-resistance to some extent. nih.gov While much of the work on dinuclear complexes has focused on other amine ligands, the principles are applicable to DACH-containing structures. The development of dinuclear organoplatinum(IV) complexes has also been reported, showing cytotoxicity against a range of cancer cell lines. nih.govalaska.edu
Intercalating Platinum Complexes: Another strategy to alter the mechanism of action is to design platinum complexes that can intercalate into DNA. This is typically achieved by incorporating a large, planar, polyaromatic ligand into the complex structure. These complexes, often of the type [Pt(PL)(AL)]2+, where PL is the intercalating ligand and AL is a DACH ligand, can bind to DNA through a combination of covalent binding and intercalation. nih.govresearchgate.net
The intercalating ligand, such as 1,10-phenanthroline (B135089) or its derivatives, can insert itself between the base pairs of the DNA double helix. nih.govresearchgate.net This mode of binding can cause significant structural distortions in the DNA, such as unwinding, which can interfere with DNA replication and transcription. mdpi.com The chirality of the DACH ancillary ligand can influence the degree to which these complexes interact with DNA. researchgate.net For example, in a series of metallointercalators with 1,2-diaminocyclopentane (a close analogue of DACH), the complex with the R,R enantiomer was found to be the most cytotoxic. researchgate.net These intercalating complexes often exhibit activity in cisplatin-resistant cell lines and may have different cellular uptake and cell death pathways compared to cisplatin. researchgate.net
Analytical Methodologies for Research on 1,2 Diaminocyclohexyl Platinum Sulfate
Quantification of Platinum in Biological Matrices (e.g., ICP-MS, HPLC)
Accurate quantification of platinum in biological samples such as plasma, urine, and tissues is fundamental to pharmacokinetic and biodistribution studies. The two most prominent techniques for this purpose are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and High-Performance Liquid Chromatography (HPLC).
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for determining the total platinum concentration in biological samples due to its exceptional sensitivity and specificity. nih.govrsc.org This technique measures the total elemental platinum, meaning it does not distinguish between the parent compound and its metabolites or protein-bound species. youtube.com The method involves digesting the biological matrix, typically using microwave-assisted acid digestion, to decompose organic material and free the platinum atoms. nih.govnih.gov The sample is then introduced into a high-temperature plasma, which ionizes the atoms. A mass spectrometer then separates and quantifies the platinum isotopes, most commonly m/z 195. nih.gov ICP-MS methods have been validated for a wide range of matrices, including blood, plasma, urine, and various tissues like the liver, kidney, and brain. nih.govrsc.org The high sensitivity of ICP-MS allows for very low limits of detection (LOD), often in the sub-parts-per-billion (ppb) or ng/mL range, making it suitable for studies involving low concentrations of the drug. nih.govrsc.org
High-Performance Liquid Chromatography (HPLC) offers the advantage of separating the parent platinum compound from its various metabolites and degradation products, a process known as speciation. mdpi.com However, platinum complexes like 1,2-Diaminocyclohexyl platinum sulfate (B86663) are often polar and exhibit poor retention on standard reversed-phase columns and lack a strong UV chromophore, presenting analytical challenges. nih.gov To overcome these issues, derivatization is frequently employed. A common approach is pre-column derivatization with agents like diethyldithiocarbamate (B1195824) (DDTC), which forms a complex that can be more easily separated and detected, often by UV-Vis spectrophotometry. mdpi.comnih.gov HPLC can also be coupled with more sensitive detectors, such as mass spectrometers (HPLC-MS or UPLC-MS/MS), to achieve lower detection limits and provide structural information about the separated species. nih.govmdpi.com
Table 1: Comparison of ICP-MS and HPLC for Platinum Quantification
| Parameter | ICP-MS | HPLC |
|---|---|---|
| Analyte Measured | Total elemental platinum. youtube.com | Intact parent drug and its metabolites (speciation). mdpi.com |
| Sensitivity | Very high (sub-ppb or ng/L levels). rsc.orgnih.gov | Moderate to high, dependent on the detector (UV, MS). mdpi.comnih.gov |
| Sample Preparation | Requires complete sample digestion (e.g., microwave-assisted acid digestion). nih.govnih.gov | Often requires protein precipitation and may involve a derivatization step. nih.govnih.gov |
| Key Advantage | Unmatched sensitivity for total metal quantification. nih.gov | Ability to distinguish between different chemical forms of the drug. nih.gov |
| Common Detector | Mass Spectrometer. | UV-Vis or Mass Spectrometer (MS/MS). mdpi.comnih.gov |
| Lower Limit of Quantification (Example) | 0.1 ng/mL in plasma. nih.gov | 2.5 ng/mL using derivatization and MS. researchgate.net |
Detection and Characterization of DNA Adducts
The mechanism of action for platinum-based compounds is widely accepted to be their ability to form covalent adducts with DNA, which ultimately triggers cell death. youtube.com The specific types of adducts formed by 1,2-Diaminocyclohexyl platinum sulfate are critical to its biological activity. Research in this area involves isolating DNA from treated cells, digesting it, and then separating and identifying the platinum-DNA adducts.
A common workflow involves treating DNA with the platinum compound, followed by enzymatic digestion of the DNA into individual nucleotides and small oligonucleotides. nih.gov The resulting mixture is then separated using techniques like HPLC. nih.gov Fractions are collected and analyzed for platinum content using highly sensitive methods like atomic absorption spectroscopy or ICP-MS. nih.gov The precise structure of the adducts can then be elucidated using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. nih.gov
Studies on isomers of 1,2-diaminocyclohexane-platinum(II) have shown that they form a spectrum of adducts similar to other platinum drugs, primarily bifunctional adducts with guanine (B1146940) bases. nih.gov The most common adducts are intrastrand crosslinks at d(GpG) and d(ApG) sequences. nih.gov The kinetics of adduct formation can also be studied, revealing that while total DNA platination may be rapid, the rearrangement to form stable bifunctional adducts can take several hours for certain sequences. nih.gov More advanced techniques like nanopore sequencing are also being explored to detect and characterize single platinum adducts on individual DNA strands with high spatial resolution, offering a powerful tool for mechanistic studies. nih.gov
Table 2: Methodologies for DNA Adduct Analysis
| Technique | Role in Analysis | Key Findings / Information Provided |
|---|---|---|
| Enzymatic Digestion | Breaks down platinated DNA into smaller, analyzable fragments (nucleosides/oligonucleotides). nih.gov | Prepares DNA for separation and characterization. |
| HPLC | Separates the different types of DNA adducts from each other and from unmodified DNA fragments. nih.gov | Allows for the isolation and quantification of specific adducts like d(GpG) and d(ApG). nih.gov |
| Atomic Absorption / ICP-MS | Quantifies the amount of platinum in each separated HPLC fraction. nih.gov | Determines the relative abundance of each type of adduct. |
| NMR Spectroscopy | Provides detailed structural information on the isolated adducts. nih.gov | Confirms the chemical structure and stereochemistry of the platinum-DNA bond. nih.gov |
| Nanopore Sequencing | Detects single adducts on a single DNA molecule by analyzing disruptions in the ionic current signal. nih.gov | Provides single-molecule level detection and high-resolution localization of adducts. nih.gov |
Spectroscopic Techniques for Mechanistic Studies (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the mechanisms of action, reaction kinetics, and interactions of this compound with biological molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying platinum complexes in solution. researchgate.net Because platinum(II) is diamagnetic, its complexes yield relatively sharp NMR signals. researchgate.net ¹⁹⁵Pt NMR is particularly informative due to the very wide chemical shift range of the platinum nucleus, which makes it highly sensitive to changes in the coordination environment of the platinum center. researchgate.netnorthwestern.edu This technique can be used to monitor reactions, such as the hydrolysis of the platinum complex (a key activation step) and its subsequent binding to nucleotides or amino acids. researchgate.net In addition to ¹⁹⁵Pt NMR, ¹H and ¹⁵N NMR are also used extensively, often in two-dimensional experiments like [¹H, ¹⁵N] HSQC, to study the behavior of the non-leaving group ligands (the diaminocyclohexane) during biological interactions. researchgate.net Such studies provide critical insights into reaction kinetics and mechanisms. researchgate.netnih.gov
Mass Spectrometry (MS) , particularly electrospray ionization mass spectrometry (ESI-MS), is another cornerstone technique for mechanistic studies. nih.gov It can identify the products of reactions between the platinum complex and biomolecules, such as peptides and oligonucleotides. nih.govresearchgate.net By precisely measuring the mass of the resulting adducts, MS can determine the stoichiometry of binding and identify the specific binding sites on a protein or DNA strand. researchgate.net Top-down MS approaches can be used to characterize the primary binding sites of platinum drugs on intact proteins. researchgate.net Furthermore, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation and identification of various platinum-containing species in complex biological mixtures, shedding light on drug metabolism and activation pathways. mdpi.com
Table 3: Spectroscopic Techniques in Mechanistic Research
| Technique | Application | Information Obtained |
|---|---|---|
| ¹⁹⁵Pt NMR | Characterizing platinum complexes and monitoring reactions. northwestern.edunih.gov | Detects changes in the Pt coordination sphere, purity of complexes, and reaction kinetics. researchgate.netacs.org |
| ¹H, ¹⁵N HSQC NMR | Studying the behavior of the amine ligands in solution. researchgate.net | Monitors ligand exchange, aquation kinetics, and binding to biomolecules. researchgate.net |
| ESI-MS | Identifying reaction products with biomolecules. nih.gov | Determines mass of adducts, stoichiometry, and can help identify binding sites on proteins and DNA. nih.govresearchgate.net |
| LC-MS/MS | Separating and identifying platinum species in biological fluids. mdpi.com | Characterizes metabolites and products of interaction with endogenous molecules. mdpi.com |
Imaging Techniques for Preclinical Biodistribution (e.g., Biofluorescence Imaging)
Visualizing the distribution of a drug within tissues and cells is crucial for understanding its efficacy and potential off-target effects. Several imaging techniques are used in the preclinical evaluation of platinum compounds.
Fluorescence Imaging is a common method that involves attaching a fluorescent tag (a fluorophore) to the platinum drug. nih.gov This allows for the visualization of drug accumulation in cells or whole organisms using fluorescence microscopy or in vivo imaging systems. nih.govresearchgate.net While this technique provides valuable spatial information, a significant limitation is the potential for the fluorescent tag to be cleaved from the platinum complex in the biological environment. nih.govresearchgate.net If this occurs, the observed fluorescence may not accurately represent the location of the platinum itself. nih.gov
X-ray Fluorescence Microscopy (XFM) is a powerful elemental mapping technique that overcomes the limitations of fluorescent tagging. nih.govresearchgate.net XFM uses a focused beam of X-rays to excite atoms in a sample, which then emit characteristic fluorescence X-rays. By detecting the X-rays specific to platinum, this method can create a highly accurate map of the elemental distribution of platinum within a tissue section or even a whole cell, without any need for chemical tagging. nih.gov Studies using XFM on tumor spheroid models have revealed that the distribution of platinum can be significantly different from that suggested by fluorescence imaging of a tagged analogue, highlighting the issue of ligand exchange. nih.govresearchgate.net
Bioluminescence Imaging is another in vivo imaging modality, often used to assess the biodistribution of drug delivery systems. sygnaturediscovery.com In this approach, a payload, such as mRNA encoding a bioluminescent enzyme like luciferase, is encapsulated. sygnaturediscovery.com After administration, the location and level of light emission can be tracked non-invasively over time, providing information on where the delivery system has traveled and released its contents. sygnaturediscovery.com
Table 4: Preclinical Imaging Techniques for Biodistribution Studies
| Imaging Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Biofluorescence Imaging | A fluorescent molecule is attached to the drug, and its emission is detected. nih.gov | Allows for in vitro and in vivo visualization of drug uptake. nih.govresearchgate.net | Potential for tag cleavage, leading to inaccurate localization of the platinum component. nih.govresearchgate.net |
| X-ray Fluorescence Microscopy (XFM) | Detects elemental platinum directly by its characteristic X-ray emissions. nih.gov | Highly accurate elemental mapping, no tag required, avoids artifacts from ligand loss. nih.govresearchgate.net | Typically requires specialized synchrotron facilities and sample sectioning. nih.gov |
| Bioluminescence Imaging | Detects light produced by an enzyme (e.g., luciferase) delivered by the drug carrier. sygnaturediscovery.com | High sensitivity, non-invasive, longitudinal in vivo tracking. sygnaturediscovery.com | Indirectly measures distribution of the delivery system, not the drug itself. |
Computational and Theoretical Studies of 1,2 Diaminocyclohexyl Platinum Sulfate
Molecular Docking and Dynamics Simulations of DNA Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a platinum complex, and a biological macromolecule, most notably DNA. These methods have been instrumental in elucidating the structural basis for the activity of platinum-based anticancer drugs.
Detailed molecular dynamics (MD) simulations have been performed on DNA adducts of platinum complexes containing the 1,2-diaminocyclohexane (DACH) ligand, which is the core structural feature of 1,2-diaminocyclohexyl platinum sulfate (B86663). These simulations, often extending over nanoseconds, reveal the dynamic nature of the DNA-drug complex. For instance, MD simulations of an oxaliplatin-DNA adduct, where oxaliplatin (B1677828) features the trans-R,R-diaminocyclohexane ligand, have shown that the complex reaches equilibrium within 4 nanoseconds. nih.gov These simulations have been validated by their close agreement with experimental data from crystal and NMR structures. nih.gov
A key finding from these simulations is the differential hydrogen bonding patterns compared to other platinum drugs like cisplatin (B142131). The trans-R,R-diaminocyclohexane ligand in oxaliplatin preferentially forms hydrogen bonds on the 3' side of the platinated guanine-guanine (GG) adduct. nih.gov This is in contrast to the diammine ligand of cisplatin, which favors hydrogen bonding on the 5' side. nih.gov These differences in hydrogen bonding are strongly correlated with distinct conformational dynamics of the DNA surrounding the adduct. nih.gov
The binding of DACH-platinum complexes induces significant conformational changes in the DNA. MD simulations and experimental data consistently show an increased roll angle at the G-G base pair step and alterations in the dihedral angle of the GG moiety compared to undamaged DNA. nih.gov Biophysical analyses of DNA modified by different isomers of 1,2-diaminocyclohexane platinum complexes have revealed that the isomeric form of the DACH ligand influences the extent of these conformational changes. For example, the Pt(1R,2S-dach) complex has been shown to induce more extensive conformational alterations in DNA oligomers than the Pt(1R,2R-dach) and Pt(1S,2S-dach) complexes. nih.govnih.gov This is attributed to the steric crowding from the axially oriented cyclohexane (B81311) ring in the DNA adduct of the Pt(1R,2S-dach) complex. nih.govnih.gov
The following table summarizes some of the key structural parameters of DNA upon binding to a DACH-platinum complex, as determined by computational simulations.
| Structural Parameter | Observation in DACH-Platinum-DNA Adducts | Reference |
| Hydrogen Bonding | Preferential formation on the 3' side of the Pt-GG adduct for the trans-RR-DACH ligand. | nih.gov |
| DNA Conformation | Increased roll angle at the G•G base pair step. | nih.gov |
| GG Dihedral Angle | Significant alteration compared to undamaged B-DNA. | nih.gov |
| Isomer-Specific Effects | Pt(1R,2S-dach) induces more extensive conformational changes than Pt(1R,2R-dach) and Pt(1S,2S-dach). | nih.govnih.gov |
| DNA Bending | Bifunctional binding to a d(GG) site induces bending of the DNA oligomer. | nih.govnih.gov |
These detailed simulations of the DNA interactions of DACH-platinum complexes provide a molecular-level understanding of how these compounds exert their biological effects.
Quantum Mechanical Calculations of Reactivity and Stability
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, reactivity, and stability of platinum complexes. These calculations can predict various chemical properties that are difficult to measure experimentally.
Theoretical studies on complexes containing the 1,2-diaminocyclohexane platinum moiety have provided valuable data on their stability and reactivity. For instance, the relative stability of different isomers of cis-Pt(II)(DACH) when bound to DNA has been calculated. These studies, combining molecular mechanics (MM) and quantum mechanics (QM), have shown that the RR and SS isomers of Pt(II)(DACH) adducts with DNA are more stable than the SR/RS isomers. nih.gov This increased stability is attributed to differences in the strain energy within the DACH rings. nih.gov
The following table presents the calculated relative stabilities of different isomers of cis-Pt(II)(DACH) bound to DNA.
| Isomer Comparison | Relative Stability (kcal/mol) | Attributed To | Reference |
| RR and SS vs. SR/RS (adducts with DNA relative to aquated species) | 1.7 | Intrinsic binding energies | nih.gov |
| SS and RR vs. SR/RS (overall stability when bound to DNA) | 6.5 - 8.2 | Differences in DAC ring strain energy | nih.gov |
DFT calculations have also been employed to investigate the electronic properties of oxaliplatin, a closely related compound. These studies calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For an oxaliplatin-like complex, the calculated HOMO-LUMO gap and other quantum chemical parameters indicate high biological reactivity. scispace.comresearchgate.net
Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of these complexes. For a cyclohexane-1,2-diamine-oxalate-platinum complex, TD-DFT calculations have shown an excitation energy that lies in the UV region, which is consistent with high biological reactivity. scispace.comresearchgate.net
The table below summarizes key quantum chemical parameters calculated for a cyclohexane-1,2-diamine-oxalate-platinum complex using DFT.
| Parameter | Calculated Value | Significance | Reference |
| Excitation Energy | 3.597 eV | Lies in the UV region, indicating high reactivity | scispace.com |
| Wavelength (λ) | 344.69 nm | Corresponds to the calculated excitation energy | scispace.comresearchgate.net |
| Oscillator Strength | 0.0002 | Relates to the probability of the electronic transition | scispace.comresearchgate.net |
| HOMO Energy | -0.218 eV | Relates to the electron-donating ability | scispace.com |
| LUMO Energy | -0.091 eV | Relates to the electron-accepting ability | scispace.com |
| Energy Gap (HOMO-LUMO) | 0.127 eV | A small gap suggests high reactivity | scispace.com |
These quantum mechanical calculations provide a detailed electronic-level picture of the reactivity and stability of 1,2-diaminocyclohexyl platinum complexes, complementing the structural insights from molecular dynamics.
In Silico Prediction of Biological Pathways and Interactions
In silico approaches, leveraging bioinformatics and systems biology, are increasingly used to predict the biological pathways affected by drugs and to understand their mechanisms of action on a broader biological scale. For platinum-based drugs like 1,2-diaminocyclohexyl platinum sulfate, these methods help to identify the cellular responses to the DNA damage they induce.
The primary mechanism of action for platinum drugs is the formation of DNA adducts, which triggers a cellular response known as the DNA Damage Response (DDR). In silico studies have been crucial in mapping the genes and pathways involved in the DDR. When DNA adducts are not properly repaired, they can lead to cell death (apoptosis). The key DNA repair pathways that are activated in response to platinum-drug-induced damage include Nucleotide Excision Repair (NER) and Mismatch Repair (MMR). nih.gov In silico analyses have shown that polymorphisms in the genes encoding enzymes for these pathways can influence an individual's response to treatment. nih.gov
Furthermore, computational tools like the Connectivity Map (CMap) have been used to screen for compounds that might modulate the biological effects of platinum drugs. By analyzing the transcriptomic profiles of cells treated with cisplatin, researchers have identified various gene-drug targets and biological pathways. biorxiv.org For example, the Nrf2 pathway has been identified as a relevant pathway in the response to cisplatin-induced toxicity. biorxiv.org While these studies often use cisplatin as the model compound, the fundamental pathways involved in responding to platinum-DNA adducts are largely conserved.
In silico drug prescription tools, such as PanDrugs, utilize genomic data from tumors to predict which drugs are most likely to be effective. nih.gov These tools work by identifying druggable genomic alterations in a patient's cancer and prioritizing drugs based on clinical and biological evidence. nih.gov For platinum-based therapies, this could involve analyzing the status of genes in DNA repair pathways to predict sensitivity or resistance.
The table below lists some of the key biological pathways and cellular mechanisms associated with the action of platinum drugs, which are often investigated using in silico methods.
| Biological Pathway/Mechanism | Role in Response to Platinum Drugs | In Silico Application | Reference |
| Nucleotide Excision Repair (NER) | A primary mechanism for removing platinum-DNA adducts. | Predicting treatment response based on gene polymorphisms. | nih.gov |
| Mismatch Repair (MMR) | Recognizes DNA lesions and can trigger apoptosis. | Understanding mechanisms of drug sensitivity and resistance. | nih.gov |
| Glutathione-S-Transferase (GST) Pathway | Involved in the cellular detoxification and inactivation of platinum drugs. | Predicting interindividual differences in drug efficacy and toxicity. | nih.gov |
| Nrf2 Pathway | A cellular stress response pathway implicated in cisplatin toxicity. | Identifying potential protective agents against side effects. | biorxiv.org |
| Apoptosis | Programmed cell death induced by irreparable DNA damage. | Predicting drug efficacy based on the status of apoptotic genes. | nih.gov |
These in silico predictive studies are vital for understanding the complex biological interactions of this compound and for advancing personalized medicine approaches in cancer therapy.
Drug Delivery Systems and Formulation Strategies in Preclinical Research
Polymeric Nanocarriers and Micelles for Targeted Delivery
Polymeric micelles, self-assembling nanostructures formed from amphiphilic block copolymers, have emerged as a significant platform for the delivery of poorly soluble platinum compounds like (1,2-diaminocyclohexane)platinum(II) (DACHPt), the parent complex of oxaliplatin (B1677828). dovepress.com These carriers possess a core-shell architecture, where the hydrophobic core encapsulates the drug, and the hydrophilic shell provides stability and prevents aggregation in aqueous environments. wisc.edukinampark.com This structure allows for intravenous administration and can alter the pharmacokinetic profile of the encapsulated drug. kinampark.com
Research has demonstrated that DACHPt-loaded polymeric micelles can effectively accumulate in tumor tissues. nih.gov In a preclinical study using a mouse model of liver metastasis from colon cancer, DACHPt-loaded micelles (DACHPt/m) showed significantly higher accumulation in the metastatic liver compared to conventional oxaliplatin. nih.gov This enhanced accumulation translated into a stronger antitumor effect, with mice receiving DACHPt/m having fewer metastatic nodules and lower liver weights. nih.gov
Furthermore, the size of these nanocarriers is a critical factor for their efficacy. Polymeric micelles with a diameter of approximately 30 nm have been shown to efficiently penetrate and accumulate in orthotopic scirrhous gastric cancer models, which are characterized by hypovascularity and fibrosis that can limit the access of larger nanoparticles. nih.govresearchgate.net This targeted accumulation not only inhibits primary tumor growth but has also been shown to reduce the growth of metastatic tumors in lymph nodes. nih.gov The ability of these micelles to navigate the tumor microenvironment and deliver their payload directly to cancer cells represents a key strategy in enhancing the therapeutic potential of 1,2-diaminocyclohexyl platinum compounds. dovepress.com
Preclinical Studies of DACHPt-Loaded Polymeric Micelles
| Carrier System | Tumor Model | Key Findings | Reference |
|---|---|---|---|
| DACHPt-loaded polymeric micelles (DACHPt/m) | Mouse model of liver metastasis (murine colon adenocarcinoma C26 cells) | Significantly higher accumulation in metastatic liver compared to oxaliplatin; fewer metastatic nodules and lower liver weights. | nih.gov |
| 30-nm diameter DACHPt-loaded polymeric micelles | Orthotopic scirrhous gastric cancer model | Efficient penetration and accumulation in hypovascular tumors; inhibition of primary tumor growth and reduction of lymph node metastasis. | nih.govresearchgate.net |
| Gd-DTPA/DACHPt-loaded micelles | Orthotopic rat model of hepatocellular carcinoma (HCC) | Achieved strong and specific tumor contrast enhancement on MRI; induced high levels of tumor apoptosis and significantly suppressed tumor growth. | dovepress.com |
Liposomal Formulations of 1,2-Diaminocyclohexyl Platinum Compounds
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, capable of encapsulating both hydrophilic and hydrophobic drugs. nih.govmdpi.com They are a clinically established platform for drug delivery, known to alter drug biodistribution and enhance therapeutic outcomes. mdpi.com In the context of 1,2-diaminocyclohexyl platinum compounds, liposomal formulations have been developed to improve the pharmacological properties of lipophilic derivatives.
One such example is the liposomal formulation of cis-bis-neodecanoato-trans-R,R-1,2-diaminocyclohexane platinum(II) (L-NDDP). nih.gov Preclinical studies in mice and dogs were conducted to understand its pharmacological behavior. Pharmacokinetic analyses in dogs revealed that the drug clearance fits a two-compartment model, with a distribution half-life (t1/2 α) of 7.1 minutes and a much longer elimination half-life (t1/2 β) of 87.8 hours, indicating prolonged circulation of the compound when formulated in liposomes. nih.gov This extended circulation time is a characteristic feature of liposomal drugs, often leading to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
The development of lipid-based nanoparticles, including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), offers a versatile approach to delivering platinum compounds. mdpi.commdpi.comnih.govresearchgate.net These formulations can protect the drug from degradation, improve solubility, and enable controlled release, thereby potentially increasing efficacy while minimizing systemic toxicity. nih.gov
Pharmacokinetic Parameters of L-NDDP in a Preclinical Model
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Distribution Half-Life (t1/2 α) | 7.1 minutes | Represents the initial rapid distribution of the drug from the plasma to tissues. | nih.gov |
| Elimination Half-Life (t1/2 β) | 87.8 hours | Indicates a very slow elimination phase, suggesting prolonged circulation of the liposomal drug in the body. | nih.gov |
| Pharmacokinetic Model | Two-compartment model | Describes the drug's distribution and elimination from the body. | nih.gov |
Prodrug Design for Controlled Activation and Release
Prodrug design is a chemical strategy used to overcome pharmaceutical and pharmacokinetic barriers associated with active drugs. For platinum-based agents, this often involves creating platinum(IV) complexes that are relatively inert but can be activated, or reduced, to the cytotoxic platinum(II) form within the tumor environment. rsc.orgrsc.org This approach allows for controlled activation and release of the active compound, potentially reducing side effects and overcoming resistance. rsc.org
The Pt(IV) scaffold provides an opportunity to attach two additional axial ligands to the platinum center. frontiersin.org These ligands can be modified to fine-tune the physicochemical properties of the prodrug, such as its lipophilicity and reduction potential, without altering the DNA-binding properties of the resulting Pt(II) species. nih.gov For instance, research on Pt(IV) compounds derived from an oxaliplatin analogue containing trans-1,2-diamino-4-cyclohexene (DACHEX) demonstrated that the choice of axial ligands significantly impacts cytotoxicity. nih.govnih.gov A bis-benzoate derivative was found to be 5 to 8 times more cytotoxic than other derivatives in the series, a result attributed to its low reduction potential and high lipophilicity, which are favorable for cellular uptake and activation. nih.govnih.gov
Properties of Pt(IV) Prodrugs with Varied Axial Ligands
| Pt(IV) Prodrug Characteristic | Description | Impact on Activity | Reference |
|---|---|---|---|
| Axial Ligands | Two additional ligands attached to the Pt(IV) center, which are released upon reduction to Pt(II). | Can be modified to tune lipophilicity, reduction potential, and introduce additional therapeutic functions. | frontiersin.orgnih.gov |
| Reduction Potential | The electrochemical potential at which the Pt(IV) complex is reduced to the active Pt(II) form. | A reduction potential suitable for activation within the reductive environment of a tumor cell is required. | nih.govnih.gov |
| Lipophilicity | The "fat-loving" property of the molecule, influencing its ability to cross cell membranes. | Higher lipophilicity, often achieved by adding ligands like benzoate, can lead to increased cellular uptake and greater cytotoxicity. | nih.govnih.gov |
Preclinical Mechanistic Toxicology of 1,2 Diaminocyclohexyl Platinum Sulfate
Comparative Organ-Specific Toxicity in Animal Models (e.g., Myelosuppression, Nephrotoxicity)
Preclinical studies in animal models have been instrumental in characterizing the organ-specific toxicities of platinum compounds. For 1,2-Diaminocyclohexyl platinum sulfate (B86663) and related DACH-platinum analogs, a distinct toxicity profile emerges when compared to first-generation platinum drugs such as cisplatin (B142131).
Myelosuppression, the suppression of the bone marrow's ability to produce blood cells, is a significant toxicity associated with many platinum-based drugs. In the case of sulfato-trans-(-)-1,2-diaminocyclohexaneplatinum(II), studies in mice have demonstrated its immunosuppressive effects, which are indicative of myelosuppression. The compound was shown to inhibit antibody plaque-forming spleen cells in a dose-dependent manner. nih.gov Furthermore, it inhibited the graft-versus-host reaction, a response mediated by immune cells. nih.gov This suggests that the compound has a depressive effect on the immune system, a hallmark of myelosuppression.
| Animal Model | Parameter | Dose Range (mg/kg, i.p.) | Observed Effect |
|---|---|---|---|
| AKR/J mice | Antibody plaque-forming spleen cells | 2.5 - 7.5 | Inhibition of antibody-forming cells |
| AKR/J x DBA/2JF1 mice | Graft-versus-host reaction | 1 - 7.5 | Significant inhibition of graft-versus-host reaction |
In contrast to the significant nephrotoxicity (kidney damage) associated with cisplatin, preclinical studies on various DACH-platinum complexes have consistently shown a reduced potential for kidney damage. nih.govnih.govnih.gov For instance, studies in rats comparing cisplatin to N-methyliminodiacetato-1,2-diaminocyclohexane platinum (II) (MIDP), another DACH-platinum analog, revealed that while cisplatin caused severe kidney damage, MIDP produced no significant alterations in kidney function or structure. nih.gov This reduced nephrotoxicity is a key characteristic of the DACH-platinum class of compounds. The lower retention of platinum in the kidneys of animals treated with DACH-platinum complexes compared to cisplatin-treated animals is one proposed reason for this favorable toxicity profile. nih.gov
| Compound Class | Animal Model | Key Findings | Reference Compound |
|---|---|---|---|
| DACH-platinum complexes | Rats | Significantly reduced or no nephrotoxicity observed. | Cisplatin |
| DACH-platinum complexes | Mice | Absence of renal toxic effects at therapeutic doses. | Cisplatin |
| DACH-platinum complexes | Baboons | No nephrotoxicity detected at doses of 100 mg/kg without prehydration. nih.gov | Cisplatin |
Molecular Mechanisms Underlying Preclinical Toxicity
The toxic effects of 1,2-Diaminocyclohexyl platinum sulfate, like other platinum-based drugs, are primarily mediated by its interaction with DNA. Once inside the cell, the platinum complex can form covalent adducts with DNA, leading to the formation of intra- and inter-strand crosslinks. These DNA lesions disrupt the normal processes of DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.
The presence of the bulky 1,2-diaminocyclohexane (DACH) ligand in this class of compounds influences their interaction with DNA and cellular repair mechanisms. It is thought that the DACH ligand creates a more significant distortion in the DNA structure upon adduct formation compared to the ammonia ligands in cisplatin. This altered DNA conformation may be less efficiently recognized and repaired by the cell's nucleotide excision repair (NER) machinery. This evasion of DNA repair can contribute to the compound's cytotoxic effects, not only in cancer cells but also in healthy, rapidly dividing cells, which is the underlying cause of toxicities like myelosuppression.
The reduced nephrotoxicity of DACH-platinum compounds is also believed to be linked to their molecular properties. The hydrophobicity of the DACH ligand may alter the cellular uptake and distribution of the platinum complex, leading to lower accumulation in the kidney tubules compared to cisplatin. nih.gov Additionally, the biotransformation of DACH-platinum compounds may differ from that of cisplatin, potentially generating metabolites that are less reactive towards proteins and enzymes in the kidneys that are implicated in cisplatin-induced nephrotoxicity. Biotransformation studies have shown that the displacement of leaving ligands is a crucial activation step for these platinum(II) complexes in vivo. nih.gov
Future Research Directions in Preclinical Development of 1,2 Diaminocyclohexyl Platinum Sulfate Analogues
Exploration of Novel Molecular Targets Beyond DNA
For decades, the primary mechanism of action for platinum-based anticancer drugs was considered to be their interaction with nuclear DNA, leading to the formation of adducts that inhibit replication and transcription, ultimately triggering cell death. nih.gov While DNA remains a critical target, future preclinical research on 1,2-diaminocyclohexyl (DACH) platinum analogues is expanding to investigate other molecular interactions that could contribute to their cytotoxic effects and offer new avenues for therapeutic intervention. nih.gov
The exploration of non-DNA targets is driven by the need to understand and circumvent resistance mechanisms that are not solely based on DNA repair. nih.gov Research is increasingly focused on the interactions of platinum complexes with other cellular components, including proteins and RNA. nih.gov Furthermore, directing these agents to specific subcellular organelles is emerging as a promising strategy. nih.gov For instance, targeting mitochondria could disrupt cellular energy metabolism and initiate apoptosis through pathways independent of nuclear DNA damage.
Another area of investigation involves targeting proteins that are overexpressed in cancer cells or are crucial for tumor survival. nih.gov For example, platinum agents could be designed to interact with specific enzymes or signaling proteins, thereby disrupting key oncogenic pathways. The development of DACH platinum analogues with modified ligands could enhance their affinity for such protein targets, leading to a more selective and potent anticancer effect. The structural flexibility of the DACH ligand itself is a key area of study, as different isomers (e.g., cis vs. trans) can influence how the complex approaches and interacts with its molecular targets due to steric factors. nih.gov
Future studies will likely employ advanced biochemical and biophysical techniques to identify and validate these novel molecular targets. This could include proteomics-based approaches to identify platinum-binding proteins and functional assays to determine the downstream consequences of these interactions.
| Research Focus Area | Potential Molecular Targets | Rationale for Exploration |
| Protein Interactions | Enzymes (e.g., kinases), transcription factors, structural proteins | Modulate key signaling pathways, overcome DNA-repair based resistance. |
| RNA Interactions | Ribosomal RNA (rRNA), microRNA (miRNA) | Interfere with protein synthesis and gene regulation. |
| Organelle-Specific Targeting | Mitochondria, endoplasmic reticulum | Induce cell death through alternative pathways, disrupt cellular metabolism. |
Development of Multi-Targeted Platinum Complexes
To enhance anticancer efficacy and combat the multifactorial nature of drug resistance, the development of multi-targeted or multi-action platinum complexes is a significant future direction. This strategy involves designing a single molecular entity that can simultaneously engage multiple, distinct cellular targets or pathways. A prominent approach in this area is the creation of platinum(IV) prodrugs. nih.gov These complexes are relatively inert but can be reduced within the tumor's hypoxic or acidic microenvironment to release the active cytotoxic platinum(II) species along with other bioactive molecules. nih.gov
These "axial ligands" in the Pt(IV) scaffold can be selected to have their own therapeutic effects, which may be synergistic with the platinum component. For example, researchers have successfully synthesized Pt(IV) complexes that incorporate non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) as axial ligands. nih.gov Upon release, the NSAID can exert its own anticancer effects, such as inhibiting cyclooxygenase (COX) enzymes or lactate (B86563) transporters, while the platinum agent targets DNA. nih.gov This dual-action approach can lead to enhanced potency and selectivity against cancer cells. nih.gov
The design of these multi-targeted complexes requires careful consideration of the linker chemistry and the release kinetics of the bioactive components. The goal is to ensure that both the platinum agent and the secondary drug are delivered to the tumor site and released in their active forms. This strategy holds the potential to not only increase cytotoxicity but also to modulate the tumor microenvironment or even stimulate an immune response.
| Type of Multi-Targeted Complex | Secondary Bioactive Agent | Potential Combined Effect |
| Pt(IV) Prodrug with NSAID | Diclofenac | DNA damage + Anti-inflammatory/Metabolic disruption. nih.gov |
| Pt(IV) Prodrug with Kinase Inhibitor | Tyrosine Kinase Inhibitors | DNA damage + Blockade of oncogenic signaling pathways. |
| Pt(IV) Prodrug with Hormone Analogue | Estrogen analogues | DNA damage + Targeted delivery to hormone receptor-positive cancers. nih.gov |
Integration of Advanced "Omics" Technologies in Preclinical Studies (Metallomics, Metabolomics)
The preclinical evaluation of 1,2-diaminocyclohexyl platinum sulfate (B86663) analogues stands to be revolutionized by the integration of advanced "omics" technologies. crownbio.com These high-throughput methods provide a systems-level understanding of a drug's mechanism of action, its metabolic fate, and the cellular responses it elicits. oup.comrsc.org Specifically, metallomics and metabolomics are providing unprecedented insights.
Metallomics focuses on the quantification and characterization of metal-containing species within biological systems. Using techniques like inductively coupled plasma mass spectrometry (ICP-MS), researchers can trace the uptake, distribution, and speciation of platinum drugs within cancer cells. oup.com This allows for a detailed understanding of how much of the drug enters the cell, where it accumulates (e.g., nucleus vs. cytoplasm), and how it interacts with various cellular fractions. oup.com
Metabolomics , the large-scale study of small molecules or metabolites, complements metallomics by revealing the biochemical consequences of drug exposure. oup.com By analyzing the metabolic profile of cancer cells before and after treatment, scientists can identify pathways that are perturbed by the platinum complex. oup.comrsc.org Studies have shown that sensitivity to platinum compounds can be linked to pathways like the tricarboxylic acid (TCA) cycle and nucleotide synthesis. oup.com
The integration of these "omics" platforms creates a powerful workflow for preclinical studies. oup.comrsc.org For example, by combining metallomic data on drug accumulation with metabolomic data on cellular pathway changes, researchers can generate novel hypotheses about drug efficacy and resistance. oup.com This multi-omics approach is crucial for identifying predictive biomarkers of response and for understanding the complex mechanisms of acquired resistance to drugs like oxaliplatin (B1677828). oup.comrsc.org
| "Omics" Technology | Application in Preclinical Platinum Drug Development | Key Insights Gained |
| Metallomics | Tracking platinum drug uptake, distribution, and binding partners. oup.com | Drug accumulation kinetics, subcellular localization, identification of protein targets. |
| Metabolomics | Profiling changes in cellular metabolites post-treatment. oup.comrsc.org | Identification of perturbed metabolic pathways, mechanisms of metabolic rewiring and resistance. |
| Genomics/Transcriptomics | Analyzing gene and RNA expression changes. crownbio.com | Understanding genetic basis of sensitivity/resistance, impact on gene regulation. |
| Proteomics | Studying alterations in the cellular proteome. frontlinegenomics.com | Identifying protein expression changes, post-translational modifications, and drug-protein interactions. |
Overcoming Challenges in Preclinical to Clinical Translation
A significant hurdle in the development of new anticancer agents, including analogues of 1,2-diaminocyclohexyl platinum sulfate, is the translation of promising preclinical findings into clinical success. researchgate.net Despite the development of many sophisticated metal-based drug candidates over the past decades, none have managed to achieve the widespread clinical impact of early platinum drugs like cisplatin (B142131), carboplatin, and oxaliplatin. researchgate.net Several key challenges contribute to this translational gap.
One of the primary obstacles is the development of drug resistance , which can be inherent or acquired. nih.govresearchgate.net While new analogues are often designed to overcome the resistance mechanisms associated with existing drugs, tumors are highly adaptable and can develop new ways to evade treatment. nih.gov Preclinical models, while valuable, may not fully recapitulate the heterogeneity and complexity of human tumors and their microenvironment, making it difficult to predict clinical outcomes accurately.
Pharmacokinetic properties of novel platinum complexes are another major challenge. researchgate.net Poor solubility, unfavorable distribution, and rapid clearance can limit the amount of the drug that reaches the tumor, reducing its efficacy and potentially increasing systemic toxicity. researchgate.net Furthermore, off-target reactivity can lead to side effects that limit the tolerable dose in patients. researchgate.net
Bridging the "preclinical-to-clinical" gap requires more sophisticated preclinical models, such as patient-derived xenografts (PDX) and co-clinical trial designs, where preclinical and clinical studies are conducted in parallel to inform one another. nih.gov There is also a need for the development of robust biomarkers, identified through "omics" technologies, to select patients most likely to respond to a new drug. frontlinegenomics.com Ultimately, a deeper understanding of the fundamental biology of both the drug and the disease, combined with innovative clinical trial strategies, will be essential to successfully translate the next generation of DACH platinum analogues into the clinic.
Q & A
Q. What are the critical parameters for synthesizing 1,2-diaminocyclohexyl platinum complexes with high stability and solubility?
Methodological Answer: Synthesis requires precise pH control to avoid byproducts. For example, phthalate or salicylate ligand coordination is achieved by initiating reactions at pH 9 and reducing to pH 3 during ligand substitution. Purification involves reverse-phase chromatography and elemental analysis (C, H, N, Pt) to confirm purity . Solubility is enhanced by introducing sulfonate (-SO₃H) or carboxylate (-COOH) groups, as seen in U.S. Patent 4,137,248 compounds .
Q. How do aquation kinetics influence the DNA-binding efficacy of 1,2-diaminocyclohexyl platinum complexes compared to cisplatin?
Methodological Answer: Aquation rates (hydrolysis of leaving groups) directly correlate with DNA adduct formation. For cisplatin, the rate constant is ~8 × 10⁻⁵ s⁻¹, while oxaliplatin (a diaminocyclohexyl analog) has a slower rate (1.28 × 10⁻⁷ s⁻¹), reducing nephrotoxicity but requiring structural modifications (e.g., polymer conjugation) to enhance activity . Kinetic studies using UV-Vis spectroscopy under simulated physiological conditions are recommended .
Advanced Research Questions
Q. How can computational tools like DISCOVERY resolve mechanistic ambiguities between structurally similar platinum analogs?
Methodological Answer: The DISCOVERY algorithm aggregates activity, target, and compound data into normalized matrices, enabling Pearson correlation-based clustering. For example, it distinguishes cisplatin-like analogs (shared mechanisms) from diaminocyclohexyl complexes (divergent mechanisms) by analyzing patterns in cytotoxicity across 60+ cell lines. This avoids pairwise bias and highlights subtle mechanistic associations . Researchers should apply ClusCor normalization (mean/standard deviation) and validate findings with in vitro DNA cross-linking assays .
Q. What experimental designs address contradictions in antitumor efficacy between murine models and clinical outcomes for diaminocyclohexyl platinum agents?
Methodological Answer: Discrepancies arise from differences in tumor microenvironment pH and glutathione levels. Use orthotopic models (e.g., M5076 ovarian or Lewis lung carcinoma) with pharmacokinetic monitoring of platinum-DNA adducts via ICP-MS. Combinatorial studies with redox modulators (e.g., N-acetylcysteine) can mitigate resistance .
Q. How does stereochemistry of the 1,2-diaminocyclohexyl moiety affect target selectivity in kinase inhibition?
Methodological Answer: Docking studies reveal that trans-1,2-diaminocyclohexyl stereochemistry alters ligand-binding poses in LIM kinase isoforms. For example, iodide substitution in cyclohexyl analogs improves LIMK1 inhibition (>90% at 0.1 μM) but reduces LIMK2 affinity. Use Promega ADP-Glo™ kinase assays and molecular dynamics simulations to validate stereochemical impacts .
Data Analysis & Validation
Q. What statistical methods are optimal for analyzing synergistic effects in combination therapies involving diaminocyclohexyl platinum complexes?
Methodological Answer: Apply the Chou-Talalay combination index (CI) method, which quantifies synergism (CI < 1) or antagonism (CI > 1) using dose-effect curves. Validate with in vivo studies using B16 melanoma models and Kaplan-Meier survival analysis .
Q. How can Förster resonance energy transfer (FRET) elucidate conformational dynamics in platinum-polymer conjugates?
Methodological Answer: Design dyads with boron dipyrromethene (BODIPY) donors/acceptors spaced via 1,2-diaminocyclohexyl units. Ultra-fast fluorescence spectroscopy (fs resolution) measures energy transfer rates (~20 Å separation). FRET efficiency correlates with polymer flexibility and drug release kinetics .
Comparative Studies
Q. Why do polymer-conjugated diaminocyclohexyl platinum complexes (e.g., AP5346) exhibit reduced nephrotoxicity compared to small-molecule analogs?
Methodological Answer: Poly(isobutylene maleic anhydride) (PIMA) conjugates increase hydrodynamic radius (>8 nm), avoiding renal clearance. Validate using size-exclusion chromatography and murine renal clearance assays. Compare platinum accumulation in kidneys via γ-scintigraphy .
Mechanistic Controversies
Q. How to reconcile conflicting reports on the role of diaminocyclohexyl ligands in overcoming cisplatin resistance?
Methodological Answer: Resistance mechanisms (e.g., ERCC1 upregulation) vary by tumor type. Use isogenic cell lines with siRNA knockdowns of DNA repair genes. Compare adduct formation via comet assays and correlate with transcriptomic data (e.g., TCGA cohorts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
